Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate
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Overview
Description
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various fields This compound features two ethoxycarbonyl groups attached to phenyl rings, which are further connected to a decanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-(ethoxycarbonyl)phenylamine with decanedioyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethoxycarbonyl groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The decanediamide backbone provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS(ETHOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE: Similar structure but with a methyl group instead of a decanediamide backbone.
N,N’-BIS(PHENOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE: Contains phenoxycarbonyl groups instead of ethoxycarbonyl groups.
N,N’-BIS(2-ETHOXYETHOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE: Features ethoxyethoxycarbonyl groups.
Uniqueness
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE stands out due to its decanediamide backbone, which provides unique structural and chemical properties. This backbone enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
77292-19-4 |
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Molecular Formula |
C28H36N2O6 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate |
InChI |
InChI=1S/C28H36N2O6/c1-3-35-27(33)21-13-17-23(18-14-21)29-25(31)11-9-7-5-6-8-10-12-26(32)30-24-19-15-22(16-20-24)28(34)36-4-2/h13-20H,3-12H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
DIYVDXSRPBUIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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